molecular formula C15H22O B593640 1(10)-Aristolen-2-one CAS No. 28398-06-3

1(10)-Aristolen-2-one

Cat. No. B593640
CAS RN: 28398-06-3
M. Wt: 218.34
InChI Key: OHIBAYUTHVYXER-JWFUOXDNSA-N
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Description

1(10)-Aristolen-2-one is a natural compound found in various plant species, including the Aristolochia genus. This compound has been studied extensively in the past few decades due to its potential medicinal properties. In particular, 1(10)-Aristolen-2-one has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties.

Scientific Research Applications

  • Preparation of Derivatives : The compound "1(10)-Aristolen-2-one" was used in the preparation of derivatives such as "1.8.9.10-Tetradehydro-aristolan-2-one" and "9-Hydroxy-1(10)-aristolen-2-one" from Nardostachys chinensis Batalin (Valerianaceae). This process confirmed the structures of these derivatives, highlighting the compound's role in organic synthesis and structural analysis in chemistry (Rücker & Kretzschmar, 1971).

  • Identification in Natural Products : "1(10)-Aristolen-2-one" has been identified in natural products. For instance, a study on the root of Plectranthus hereroensis identified an aristolane sesquiterpene aldehyde, whose structure was amended to 1(10)-aristolen-13-al after extensive NMR spectroscopic studies. This compound showed moderate antimicrobial activity, indicating potential pharmacological applications (Rodriguez et al., 1995).

  • Sedative Effects in Aromatherapy : A study on the sedative effects of sesquiterpenoids from Nardostachys chinensis demonstrated that aristolen-1(10)-en-9-ol, a compound related to "1(10)-Aristolen-2-one", exhibited significant sedative effects when administered via inhalation. This effect was attributed to the compound's interaction with the GABAergic system, suggesting its potential use in aromatherapy and as a natural tranquilizer (Takemoto et al., 2015).

properties

IUPAC Name

(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-1a,2,3,6,7,7b-hexahydrocyclopropa[a]naphthalen-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-9-7-11(16)8-10-5-6-12-13(14(12,2)3)15(9,10)4/h8-9,12-13H,5-7H2,1-4H3/t9-,12-,13+,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIBAYUTHVYXER-JWFUOXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(C3C(C3(C)C)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1([C@H]3[C@H](C3(C)C)CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1(10)-Aristolen-2-one

Citations

For This Compound
28
Citations
H Takemoto, M Ito, Y Asada, Y Kobayashi - Planta Medica, 2015 - thieme-connect.com
Spikenard, the dried roots of Nardostachys chinensis, contains sesquiterpenoids and is widely used as an herbal tranquilizer. We previously demonstrated that spikenard vapor showed …
Number of citations: 25 www.thieme-connect.com
JDP Teresa, JG Urones, A Fernandez - Phytochemistry, 1983 - Elsevier
Two new pinane monoterpenes, pin-2-en-8-ol and its acetyl derivative, and also β-caryophyllene, caryophyllene oxide, linalool and bornyl acetate were isolated from the essential oil of …
Number of citations: 26 www.sciencedirect.com
M Furusawa, T Hashimoto, Y Noma… - Chemical and …, 2006 - jstage.jst.go.jp
Aspergillus niger was investigated. C. fusca var. vacuolata and Mucor sp. introduced oxygen function into the cy-clohexane ring of aristolene while A. niger oxidized stereoselectively …
Number of citations: 27 www.jstage.jst.go.jp
LM Ma, K Wang, XH Meng, YD Zheng, CB Wang… - Phytochemistry, 2022 - Elsevier
Five previously unreported terpenoids, together with fifteen known analogs, were isolated from a methanol extract of the roots and rhizomes of Nardostachys jatamansi. Their structures, …
Number of citations: 4 www.sciencedirect.com
LS Chagonda, B Fungirayi - Journal of Multidisciplinary …, 2016 - researchgate.net
Kunth (Gramineae) plant parts were steam distilled for essential oil and evaluated in-vitro for antifungal activity against Candida albicans, C. krusei and Cryptococcus neoformans using …
Number of citations: 6 www.researchgate.net
LS Chagonda, JC Chalchat… - Analytical Chemistry …, 2012 - Taylor & Francis
The roots of cultivated Elionurus muticus (Spreng.) Kurth (Gramineae) from Zimbabwe were hydrodistilled and analyzed by GC, GC-MS, 1 H-NMR, and 13 C-NMR. Forty four …
Number of citations: 6 www.tandfonline.com
GV Rao, T Annamalai, T Mukhopadhyay - 2008 - nopr.niscpr.res.in
A new bicyclic sesquiterpene aldehyde has been isolated along with nardin 2 from the hexane extract of the rhizomes of the plant, Nardostachys jatamansi DC. The structure of bicyclic …
Number of citations: 27 nopr.niscpr.res.in
VK Raina, SK Srivastava… - Flavour and fragrance …, 2003 - Wiley Online Library
The rhizomes and leaf oils of Acorus calamus L. were analysed by GC and GC–MS; 29 and 30 constituents were identified from the rhizome and leaf oils, respectively, comprising 99.7…
Number of citations: 186 onlinelibrary.wiley.com
LX Wang, XJ Jiang, XM Li, MF Mao, GZ Wei… - Natural Products and …, 2019 - Springer
Four hitherto unknown aristolane-type sesquiterpenes, including one novel 8,9-secoaristolane, namely secoaristolenedioic acid (1), two aristolone derivatives, namely 1α,2β-…
Number of citations: 1 link.springer.com
YP Chen, SS Ying, HH Zheng, YT Liu, ZP Wang… - Scientific Reports, 2017 - nature.com
Serotonin transporter (SERT) is a classic target of drug discovery for neuropsychiatric and digestive disorders, and against those disorders, plants of Nardostachys genus have been …
Number of citations: 28 www.nature.com

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